molecular formula C15H10BrNO2 B13019598 3-Bromo-1-phenyl-1H-indole-2-carboxylic acid

3-Bromo-1-phenyl-1H-indole-2-carboxylic acid

Cat. No.: B13019598
M. Wt: 316.15 g/mol
InChI Key: AJYPAJLLDFVWRM-UHFFFAOYSA-N
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Description

3-Bromo-1-phenyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-phenyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-phenyl-1H-indole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-phenyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted indole derivatives.

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-phenyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

3-bromo-1-phenylindole-2-carboxylic acid

InChI

InChI=1S/C15H10BrNO2/c16-13-11-8-4-5-9-12(11)17(14(13)15(18)19)10-6-2-1-3-7-10/h1-9H,(H,18,19)

InChI Key

AJYPAJLLDFVWRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2C(=O)O)Br

Origin of Product

United States

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